5-(benzyloxy)-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)-4H-pyran-4-one
Description
5-(benzyloxy)-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)-4H-pyran-4-one is a complex organic compound that features a pyranone core, a benzyloxy group, and a piperazine moiety substituted with a pyridine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
5-phenylmethoxy-2-(4-pyridin-2-ylpiperazine-1-carbonyl)pyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c26-18-14-19(29-16-20(18)28-15-17-6-2-1-3-7-17)22(27)25-12-10-24(11-13-25)21-8-4-5-9-23-21/h1-9,14,16H,10-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVMRBOXIKZKKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)-4H-pyran-4-one typically involves multi-step organic synthesis. A common approach might include:
Formation of the Pyranone Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyloxy Group: This step might involve the reaction of the pyranone intermediate with benzyl alcohol under acidic or basic conditions.
Attachment of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions.
Substitution with Pyridine: The final step could involve the coupling of the piperazine intermediate with a pyridine derivative.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group.
Reduction: Reduction reactions could target the carbonyl group in the pyranone ring.
Substitution: The piperazine and pyridine moieties can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a benzoic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Pharmacological Applications
1. Neuropharmacology
Research has indicated that compounds with similar structural motifs to 5-(benzyloxy)-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)-4H-pyran-4-one exhibit promising neuroprotective properties. For instance, derivatives with piperazine and pyridine functionalities have been studied for their effects on monoamine oxidase (MAO) inhibition, which is crucial in the treatment of neurodegenerative diseases such as Parkinson's disease. Specifically, compounds that inhibit MAO-B can help manage symptoms by increasing dopamine levels in the brain .
2. Antidepressant Activity
The piperazine moiety is commonly associated with antidepressant activity. Research indicates that compounds similar to this compound may influence serotonin and norepinephrine reuptake mechanisms, making them potential candidates for treating depression and anxiety disorders. The structural similarity to known antidepressants suggests a pathway for developing new therapeutic agents .
Case Study 1: MAO-B Inhibition
A study focused on synthesizing derivatives of benzothiazole highlighted the effectiveness of compounds similar to this compound as selective MAO-B inhibitors. The most potent derivative exhibited an IC50 value of 0.062 µM, indicating strong inhibitory activity against MAO-B compared to established drugs like rasagiline . This suggests that modifications to the core structure could yield even more effective neuroprotective agents.
Case Study 2: Antioxidant Properties
Another study investigated the antioxidant capabilities of similar compounds, revealing significant metal-chelating abilities and neuroprotective effects against oxidative stress. These findings are critical as oxidative stress plays a significant role in neurodegenerative diseases, presenting another avenue for therapeutic application .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. The presence of the benzyloxy group enhances lipophilicity, potentially improving blood-brain barrier penetration and bioavailability. The piperazine ring contributes to receptor binding affinity, while modifications on the pyridine ring can tailor the pharmacological profile towards specific targets .
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)-4H-pyran-4-one would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
5-(benzyloxy)-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)-4H-pyran-4-one: Similar compounds might include other pyranone derivatives with different substituents.
Pyridine-Substituted Piperazines: Compounds with similar piperazine and pyridine moieties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct biological and chemical properties.
Biological Activity
5-(benzyloxy)-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)-4H-pyran-4-one is a compound with significant potential in medicinal chemistry, particularly due to its structural features that allow for interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C22H22N4O3
- Molecular Weight : 390.4 g/mol
- CAS Number : 1021212-93-0
The compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. Notably, it has been identified as an inhibitor of certain cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biosynthesis of sterols in organisms such as Leishmania.
Biological Activity Overview
-
Antiparasitic Activity :
- The compound has shown promising results against Leishmania donovani, with effective inhibition of promastigote proliferation. Studies indicate that it acts as a selective inhibitor of CYP5122A1, an enzyme involved in sterol biosynthesis, leading to the accumulation of 4-methylated sterols in Leishmania membranes .
- Inhibition of Kinases :
- Selectivity and Potency :
Table 1: Inhibitory Effects on Leishmania and Related Kinases
| Compound | Target Enzyme | IC50 (µM) | Activity |
|---|---|---|---|
| This compound | CYP5122A1 | < 1 | Strong Inhibition |
| Analog 18a | CYP51 | Low Micromolar | Moderate Inhibition |
| Analog 18e | L. donovani Promastigotes | Low Micromolar | Effective |
Case Study: Antiparasitic Screening
In a screening study involving various compounds against Leishmania, analogs related to this compound were found to significantly inhibit the growth of L. donovani. The most potent analog exhibited an IC50 value in the low micromolar range, highlighting the therapeutic potential of this chemical class against parasitic infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
